molecular formula C29H30N4O4 B2892872 1-(Mesitylsulfonyl)-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine CAS No. 1112438-30-8

1-(Mesitylsulfonyl)-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine

Cat. No.: B2892872
CAS No.: 1112438-30-8
M. Wt: 498.583
InChI Key: SGLPSAMZAYXEJK-UHFFFAOYSA-N
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Description

1-(Mesitylsulfonyl)-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine is a useful research compound. Its molecular formula is C29H30N4O4 and its molecular weight is 498.583. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of N-Substituted Derivatives : Research has been conducted on the synthesis of N-substituted derivatives of compounds bearing the 1,3,4-oxadiazole moiety, similar to "1-(Mesitylsulfonyl)-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine". These compounds were synthesized through a series of reactions starting from benzenesulfonyl chloride, leading to various derivatives with potential biological activities. The structural elucidation was achieved through 1H-NMR, IR, and mass spectral data, confirming the successful synthesis of the targeted compounds Khalid et al., 2016.

  • Crystal Structure and DFT Calculations : Another study focused on the crystal structure analysis and Density Functional Theory (DFT) calculations of novel piperazine derivatives containing the 1,3,4-oxadiazol moiety. These analyses provide insights into the reactive sites, electrophilic and nucleophilic nature of the molecules, contributing to a better understanding of their potential interactions and activities Kumara et al., 2017.

Biological Evaluation and Potential Therapeutic Uses

  • Antibacterial Activity : Several studies have reported on the antibacterial evaluation of compounds with structures akin to "this compound". These compounds displayed moderate to significant activity against both Gram-negative and Gram-positive bacteria, indicating their potential as antibacterial agents Aziz‐ur‐Rehman et al., 2017.

  • Anticancer Activity : Research into propanamide derivatives bearing the 4-piperidinyl-1,3,4-oxadiazole moiety has shown promising anticancer potential. Some synthesized compounds demonstrated strong anticancer activity relative to known chemotherapeutic agents, suggesting the utility of these compounds in cancer treatment Rehman et al., 2018.

  • Anticonvulsant and Neuroprotective Effects : Derivatives containing the 1,3,4-oxadiazol and piperazine moieties have been evaluated for their anticonvulsant activities. Some compounds showed significant efficacy in animal models, highlighting their potential for the development of new anticonvulsant drugs Harish et al., 2013.

Properties

IUPAC Name

methyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[(4-methylphenyl)methyl]-4-oxoquinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N4O4/c1-20-4-6-21(7-5-20)19-33-27(34)25-13-8-22(28(35)37-3)18-26(25)30-29(33)32-16-14-31(15-17-32)23-9-11-24(36-2)12-10-23/h4-13,18H,14-17,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGLPSAMZAYXEJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)OC)N=C2N4CCN(CC4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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